molecular formula C21H20FNO2S B12195885 N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide

N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B12195885
M. Wt: 369.5 g/mol
InChI Key: QWJVBANXMJNGND-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-fluoro-3-methylbenzenesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are not available, its structure is closely related to well-characterized sulfonamide derivatives. Research on analogous compounds, such as N,N-dibenzyl-4-methylbenzenesulfonamide, shows that the dibenzyl substitution on the sulfonamide nitrogen influences the molecular conformation and leads to specific supramolecular architectures in the solid state, sustained by intermolecular C–H···O interactions . The precursor to this compound, 4-fluoro-3-methylbenzenesulfonamide (CAS 379254-40-7), is commercially available from several chemical suppliers . Furthermore, N-(arylsulfonyl)arylamides, a related class of compounds, have received significant attention for their diverse biological activities. Scientific literature indicates these structures have been investigated as potential therapeutic agents for Alzheimer's disease, as antibacterial inhibitors, and as potent antitumor agents against a broad spectrum of human tumor cell lines . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C21H20FNO2S/c1-17-14-20(12-13-21(17)22)26(24,25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

QWJVBANXMJNGND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Sulfonylation and Benzylation

The preparation of N,N-dibenzyl sulfonamides typically follows a two-step protocol involving (1) sulfonylation of a primary amine and (2) subsequent benzylation. For example, 4-methylbenzenesulfonamides are synthesized by treating 4-methylbenzenesulfonyl chloride with primary amines, followed by benzylation using benzyl halides or alcohols. Adapting this method, 4-fluoro-3-methylbenzenesulfonyl chloride can react with a primary amine (e.g., benzylamine) to form the corresponding sulfonamide intermediate. Subsequent N-benzylation using dibenzylamine or benzyl halides yields the target compound. This approach benefits from semi-miscible biphasic solvent systems, which enhance yields (up to 85%) and simplify workup procedures.

One-Pot Synthesis Using N,N-Dibenzylamine

A more efficient one-pot method involves direct reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N,N-dibenzylamine. This strategy, demonstrated for analogous compounds, employs dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (iPr₂NEt) as the base. The reaction proceeds at room temperature for 1–16 hours, depending on the electron-withdrawing or donating nature of the substituents. For instance, N,N-dibenzyl-5-fluoro-2-methoxybenzenesulfonamide was synthesized in 64% yield under similar conditions. Key advantages include reduced reaction time and elimination of intermediate isolation steps.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically influences reaction efficiency. Biphasic systems (e.g., water-ethyl acetate) enhance yields by facilitating phase separation and reducing side reactions. In contrast, polar aprotic solvents like DCM or 1,2-dichloroethane promote faster sulfonamide formation when paired with tertiary amines (e.g., iPr₂NEt). For example, Bi(OTf)₃-catalyzed reactions in 1,2-dichloroethane at 85°C achieved 95% yield for C–N bond cleavage products, underscoring the solvent’s role in stabilizing reactive intermediates.

Temperature and Reaction Time

Room-temperature reactions suffice for electronically activated sulfonyl chlorides, while electron-deficient substrates require elevated temperatures (e.g., 85°C). Prolonged reaction times (up to 16 hours) are necessary for sterically hindered or deactivated substrates, as observed in the synthesis of N,N-dibenzyl-2-(methylsulfonyl)benzenesulfonamide.

Characterization and Structural Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural confirmation. For example, the ¹H NMR spectrum of N,N-dibenzyl-5-fluoro-2-methoxybenzenesulfonamide exhibits characteristic signals at δ 7.77 ppm (aromatic protons) and δ 4.44 ppm (benzylic CH₂ groups). Similarly, ¹³C NMR confirms the presence of sulfonamide carbonyls (δ 153–150 ppm) and fluorinated aromatic carbons (δ 115–113 ppm).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular geometry. The orthorhombic Pna2₁ space group observed in N-allyl-N-benzyl-4-methylbenzenesulfonamide (a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å) highlights the planar arrangement of the sulfonamide group and the twisted conformation of N-allyl substituents. Such data ensure accurate bond-length and angle measurements for the target compound.

Challenges and Mitigation Strategies

Competing N–S Bond Cleavage

Electron-rich N-aryl sulfonamides are prone to N–S bond cleavage under acidic conditions, leading to detosylation byproducts. This side reaction is mitigated by using mild bases (e.g., iPr₂NEt) and avoiding strong protic acids. For instance, Bi(OTf)₃ selectively promotes C–N bond cleavage over N–S cleavage, preserving the sulfonamide backbone.

Purification Challenges

Column chromatography with gradient elution (e.g., 10–40% ethyl acetate in hexane) effectively separates the target compound from unreacted starting materials and byproducts. Recrystallization from ethanol or methanol further enhances purity, as demonstrated for polymorphic sulfonamides.

SubstrateSolventBase/CatalystTemp (°C)Time (h)Yield (%)Source
5-Fluoro-2-methoxybenzeneDCMiPr₂NEt25164
2-(Methylsulfonyl)benzeneDCMiPr₂NEt251679
4-MethylbenzeneBiphasicNone25285
N-(3,4-Dimethoxybenzyl)1,2-DCEBi(OTf)₃85295

Data Table 2: Representative NMR Data for Sulfonamide Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
N,N-Dibenzyl-5-fluoro-2-methoxybenzene7.77 (dd, J=8.0, 3.2 Hz)153.2 (C=O), 115.4 (C-F)
N-Allyl-N-benzyl-4-methylbenzene4.39 (s, CH₂)56.3 (N-CH₂), 50.3 (C-S)
N,N-Dibenzyl-2-(methylsulfonyl)benzene8.42 (dd, J=1.5, 7.9 Hz)136.1 (C-SO₂), 50.3 (C-N)

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide has shown promise in the development of anticancer agents. Sulfonamide derivatives are known to inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds that modulate chemokine receptor activity, particularly CXCR3, are being investigated for their roles in treating inflammatory diseases and cancers . The ability of this compound to form stable salts with pharmacologically active bases enhances its potential as a therapeutic agent.

2. Inhibition of Proteases
The compound's structure allows it to act as an inhibitor for specific proteases, which are crucial in various biological processes, including viral replication. In studies involving dengue virus protease, derivatives similar to this compound have demonstrated significant inhibitory activity, suggesting its potential as a lead compound for antiviral drug development .

3. Synthesis of Amino Acids and Peptides
this compound can serve as a precursor in the synthesis of N,N-dibenzyl amino acids and peptides. These compounds can be converted into optically active amino acids through resolution processes, which are essential in pharmaceutical applications where chirality is crucial . The presence of the dibenzyl group facilitates the crystallization process of these amino acids, enhancing their purity and usability.

Materials Science Applications

1. Crystal Engineering
The compound's ability to self-associate through intermolecular interactions allows it to form stable crystalline structures. This property is vital in materials science for developing new materials with specific optical or electronic properties. The crystal structures of sulfonamides like this compound have been studied to understand their packing efficiency and stability, which can lead to advancements in solid-state chemistry .

Biochemical Applications

1. Enzyme Modulation
Research indicates that compounds like this compound can modulate enzyme activities involved in metabolic pathways. This modulation is particularly significant in the context of diseases such as diabetes and obesity, where enzyme inhibitors can play a critical role in managing symptoms and progression .

Case Studies

Study Title Findings Application
Synthesis and Biological Activity of Phenazine DerivativesIdentified lead compounds with inhibitory activity against dengue proteaseAntiviral drug development
Investigation of Crystal StructuresExplored the self-association properties leading to stable crystalline formsMaterial science
Modulators of Chemokine Receptor ActivityCompounds showed efficacy in treating inflammatory diseasesTherapeutic applications

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom and methyl group can influence the compound’s lipophilicity and binding affinity, enhancing its biological activity .

Comparison with Similar Compounds

Structural and Electronic Features

Target Compound:
  • Substituents : N,N-Dibenzyl, 4-fluoro, 3-methyl.
  • Electronic Effects : Fluorine at the 4-position withdraws electrons, polarizing the benzene ring and influencing reactivity.
  • Steric Effects : Bulky dibenzyl groups increase lipophilicity and may hinder interactions with sterically sensitive targets.
Comparative Compounds:

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Substituents : 4-methyl, oxazole-sulfamoyl.
  • Key Differences : The oxazole ring introduces hydrogen-bonding capability, enhancing antimicrobial activity .
  • Electronic Effects : Oxazole’s electron-rich nature contrasts with fluorine’s electron-withdrawing effect.

4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride

  • Substituents : 4-fluoro, diazepane-methyl.
  • Key Differences : The diazepane group (a seven-membered ring with two nitrogen atoms) improves aqueous solubility via protonation, forming a hydrochloride salt .

4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide Substituents: Tetrahydrocarbazole, N-methyl.

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

  • Substituents : 4-fluoro, double sulfonamide.
  • Key Differences : Dual sulfonamide groups increase polarity but reduce lipophilicity compared to dibenzyl substituents .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
N,N-Dibenzyl-4-fluoro-3-methylbenzenesulfonamide C₂₁H₁₉FNO₂S 360.44 Not reported Low (high lipophilicity)
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₇N₃O₃S₂ 407.48 Not reported Moderate (oxazole H-bonding)
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride C₁₉H₂₄FN₃O₂S·HCl 413.94 Not reported High (ionic hydrochloride salt)
4-Fluoro-N-methyl-N-(tetrahydrocarbazol-3-yl)benzenesulfonamide C₂₀H₁₉FN₂O₂S 370.44 180 K (crystal study) Low (bulky tetrahydrocarbazol)

Biological Activity

N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide compound that has drawn attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for its ability to mimic natural substrates and inhibit enzymatic activity. The presence of the fluorine atom and the methyl group on the benzene ring contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase. This inhibition disrupts metabolic pathways essential for bacterial growth, leading to antimicrobial effects. Furthermore, modifications in the structure can enhance selectivity towards various targets, potentially increasing therapeutic efficacy against cancer cells.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound displays potent inhibitory effects against a range of bacterial strains. The mechanism involves blocking bacterial folate synthesis pathways, which are crucial for DNA and RNA synthesis.

Antitumor Activity

Recent studies have explored the potential of this compound as an antitumor agent. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The cytotoxic effects are believed to stem from its ability to induce apoptosis and inhibit cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated that it had comparable or superior activity against resistant strains of bacteria, suggesting its potential use as an alternative therapeutic agent.
  • Antitumor Studies : A recent investigation evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity.

Research Findings Summary

Property Activity IC50 Values Notes
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaVaries by strainComparable to standard antibiotics
AntitumorInhibits proliferation in cancer cell linesLow nM rangeInduces apoptosis and inhibits cell cycle

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